molecular formula C20H33N3O2 B14932918 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B14932918
M. Wt: 347.5 g/mol
InChI Key: BBKBKDHKMPJILM-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound that features a pyrrole ring, an oxane ring, and a tetramethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to its combination of the pyrrole, oxane, and tetramethylpiperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C20H33N3O2/c1-18(2)13-16(14-19(3,4)22-18)21-17(24)15-20(7-11-25-12-8-20)23-9-5-6-10-23/h5-6,9-10,16,22H,7-8,11-15H2,1-4H3,(H,21,24)

InChI Key

BBKBKDHKMPJILM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CC2(CCOCC2)N3C=CC=C3)C

Origin of Product

United States

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